molecular formula C16H37NO5S B15177711 (2-Hydroxyethyl)ammonium tetradecyl sulphate CAS No. 93859-02-0

(2-Hydroxyethyl)ammonium tetradecyl sulphate

Cat. No.: B15177711
CAS No.: 93859-02-0
M. Wt: 355.5 g/mol
InChI Key: RUIOETMATRXRTE-UHFFFAOYSA-N
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Description

EINECS 299-337-6, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene follows a similar nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The final product is purified through crystallization and other separation techniques to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products

    Reduction: The reduction of 2,4,6-trinitrotoluene can produce compounds like 2,4,6-triaminotoluene.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in:

    Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.

    Biology: Research on its toxicological effects and environmental impact.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Utilized in mining, construction, and demolition for its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

Compared to its similar compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling. It has a relatively high melting point and is less sensitive to shock and friction, making it safer to transport and use in various applications.

Properties

CAS No.

93859-02-0

Molecular Formula

C16H37NO5S

Molecular Weight

355.5 g/mol

IUPAC Name

2-aminoethanol;tetradecyl hydrogen sulfate

InChI

InChI=1S/C14H30O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2

InChI Key

RUIOETMATRXRTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N

Origin of Product

United States

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